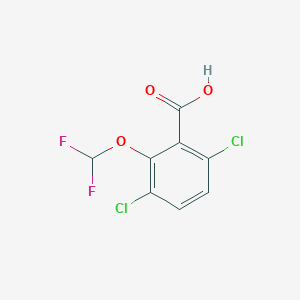
3,6-Dichloro-2-(difluoromethoxy)benzoic acid
説明
3,6-Dichloro-2-(difluoromethoxy)benzoic acid is a useful research compound. Its molecular formula is C8H4Cl2F2O3 and its molecular weight is 257.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3,6-Dichloro-2-(difluoromethoxy)benzoic acid (C₈H₄Cl₂F₂O₃) is a benzoic acid derivative characterized by the presence of two chlorine atoms at the 3 and 6 positions and a difluoromethoxy group at the 2 position. This unique arrangement of substituents contributes to its distinctive chemical properties and potential biological activities. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
- Molecular Formula : C₈H₄Cl₂F₂O₃
- Molecular Weight : 257.02 g/mol
- Structural Features :
- Two chlorine atoms
- Difluoromethoxy group
The compound's structure allows it to engage in specific interactions that can influence its biological activity, particularly in cancer research and anti-inflammatory studies.
Research indicates that compounds with similar structures often exhibit activity against various biological targets, including enzymes involved in cancer progression and inflammatory pathways. The presence of chlorine and difluoromethoxy groups may enhance the compound's ability to interact with these targets, potentially leading to therapeutic effects.
Anticancer Activity
Preliminary studies have suggested that this compound may act as an inhibitor of certain cancer cell lines. Its mechanism may involve the inhibition of key signaling pathways such as Raf-MEK-ERK and PI3K-Akt, which are critical for cell proliferation and survival.
- Case Study : In vitro tests demonstrated that derivatives of this compound showed significant antiproliferative effects on various cancer cell lines, including melanoma and colon cancer cells. For example, compounds structurally related to this compound exhibited IC50 values in the low micromolar range against these cells .
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has been explored through various assays measuring cytokine production and immune cell activation. The difluoromethoxy group may play a role in modulating inflammatory responses by influencing the activity of phosphodiesterase (PDE) enzymes.
- Research Findings : Studies have shown that similar benzoic acid derivatives can inhibit PDE4, leading to reduced levels of pro-inflammatory cytokines in vitro. This suggests that this compound could possess similar anti-inflammatory properties .
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, a comparison with structurally related compounds is useful. Below is a table summarizing their features and biological activities:
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| 3,5-Dichloro-2-(difluoromethoxy)benzoic acid | C₈H₄Cl₂F₂O₃ | Chlorine at different positions | Moderate anticancer activity |
| 2,5-Dichloro-3-(difluoromethoxy)benzoic acid | C₈H₄Cl₂F₂O₃ | Different substitution pattern | Low anti-inflammatory activity |
| 2,4-Dichloro-5-(difluoromethoxy)benzoic acid | C₈H₄Cl₂F₂O₃ | Varying position of substituents | Notable cytotoxic effects |
The specific arrangement of substituents in this compound may enhance its reactivity and selectivity towards biological targets compared to these similar compounds.
特性
IUPAC Name |
3,6-dichloro-2-(difluoromethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F2O3/c9-3-1-2-4(10)6(15-8(11)12)5(3)7(13)14/h1-2,8H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSOSJZSAYXWES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C(=O)O)OC(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















